CYP51 Binding Affinity: Structural Rationale for Selectivity Over BSPPA
The co-crystal structure of the closest crystallographically characterized analog, BSPPA ((2S)-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide), with M. tuberculosis CYP51 (PDB 2CIB) demonstrates that the pyridinyl nitrogen coordinates the heme iron, while the phenyl group occupies a hydrophobic cavity. BSPPA exhibits a Kd of 5000 nM (5 µM) for CYP51 by optical spectral assay [1]. The target compound replaces the pyridin-4-yl group with a 3-ethylphenyl moiety, eliminating the heme-coordinating nitrogen while introducing a lipophilic ethyl substituent. Published SAR for this scaffold indicates that removal of the pyridinyl nitrogen reduces Type II binding spectral shifts characteristic of heme coordination [1]. Consequently, the target compound is predicted to show reduced CYP51 binding relative to BSPPA, but the increased lipophilicity (calculated logP ≈ 4.2 vs. BSPPA logP ≈ 2.8) may enhance membrane permeability—a trade-off that must be empirically evaluated for each application.
| Evidence Dimension | CYP51 binding affinity (Kd) and binding mode |
|---|---|
| Target Compound Data | No direct CYP51 Kd data available; lacks pyridinyl nitrogen required for heme coordination |
| Comparator Or Baseline | BSPPA: Kd = 5000 nM; X-ray structure shows pyridinyl-N–heme-Fe coordination (PDB 2CIB) |
| Quantified Difference | Binding mode altered (loss of heme coordination); predicted Kd > 5000 nM |
| Conditions | M. tuberculosis CYP51, optical spectral shift assay, pH 7.5, 2°C [1] |
Why This Matters
For antimicrobial drug discovery targeting CYP51, the target compound is not a direct replacement for BSPPA; its reduced CYP51 binding may be advantageous when CYP51 inhibition is undesirable or when selectivity against host CYP enzymes is required.
- [1] Podust, L.M., Von Kries, J.P., Eddine, A.N., Kim, Y., Yermalitskaya, L.V., Kuehne, R., Ouellet, H., Warrier, T., Altekoster, M., Lee, J.-S., Rademann, J., Oschkinat, H., Kaufmann, S.H.E., Waterman, M.R. Small Molecule Scaffolds for CYP51 Inhibitors Identified by High Throughput Screening and Defined by X-Ray Crystallography. Antimicrob. Agents Chemother. 51, 3915–3923 (2007). PDB 2CIB: doi:10.2210/pdb2cib/pdb. View Source
